molecular formula C10H10BrNO B11825194 5-(3-Bromophenyl)pyrrolidin-2-one

5-(3-Bromophenyl)pyrrolidin-2-one

Cat. No.: B11825194
M. Wt: 240.10 g/mol
InChI Key: RJOAFGQNRQKQSX-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams, which are cyclic amides This compound is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives . This method includes a domino process that involves the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activity. For example, the presence of the bromine atom can influence the compound’s binding affinity to certain proteins, thereby affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Bromophenyl)pyrrolidin-2-one is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and its potential as a building block in organic synthesis and drug discovery .

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

5-(3-bromophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H10BrNO/c11-8-3-1-2-7(6-8)9-4-5-10(13)12-9/h1-3,6,9H,4-5H2,(H,12,13)

InChI Key

RJOAFGQNRQKQSX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=CC(=CC=C2)Br

Origin of Product

United States

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